Testosterone 3-cyclohexylpropionate
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Overview
Description
Testosterone 3-cyclohexylpropionate: is an androgen and anabolic steroid, which is a testosterone ester. It is known by several brand names, including Andromar, Femolone, and Telipex Retard . This compound is used primarily for its anabolic and androgenic effects, making it a significant substance in the field of hormone replacement therapy and performance enhancement.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of testosterone 3-cyclohexylpropionate involves the esterification of testosterone with cyclohexylpropionic acid. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Testosterone 3-cyclohexylpropionate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a ketone group.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst or specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction yields alcohols .
Scientific Research Applications
Chemistry: In chemistry, testosterone 3-cyclohexylpropionate is used as a reference compound for studying the behavior of steroid esters under various conditions .
Biology: In biological research, this compound is used to study the effects of androgens on cellular processes and gene expression .
Medicine: Medically, this compound is used in hormone replacement therapy for conditions such as hypogonadism. It helps in restoring normal testosterone levels in patients .
Industry: In the pharmaceutical industry, this compound is used in the formulation of various androgenic and anabolic steroid medications .
Mechanism of Action
Testosterone 3-cyclohexylpropionate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote the development of male secondary sexual characteristics and muscle growth . The compound can also be converted to dihydrotestosterone (DHT) by the enzyme 5-alpha-reductase, which has a higher affinity for androgen receptors .
Comparison with Similar Compounds
- Testosterone Enanthate
- Testosterone Cypionate
- Testosterone Propionate
Comparison: Testosterone 3-cyclohexylpropionate is unique due to its specific ester group, which affects its pharmacokinetics and duration of action. Compared to testosterone enanthate and testosterone cypionate, this compound has a longer half-life, allowing for less frequent dosing . This makes it a preferred choice for patients requiring long-term hormone replacement therapy.
Properties
CAS No. |
2034-94-8 |
---|---|
Molecular Formula |
C28H42O3 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclohexylpropanoate |
InChI |
InChI=1S/C28H42O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h18-19,22-25H,3-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1 |
InChI Key |
HFFZTSFKTLANED-FEZCWRLCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCCC4)CCC5=CC(=O)CC[C@]35C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCCC4)CCC5=CC(=O)CCC35C |
Origin of Product |
United States |
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